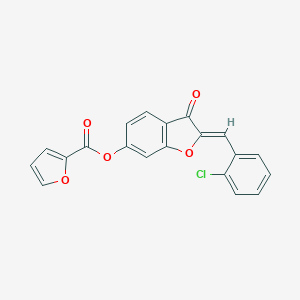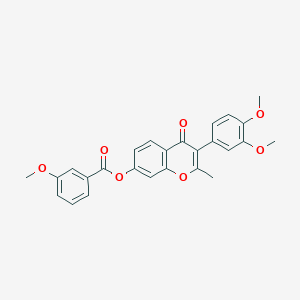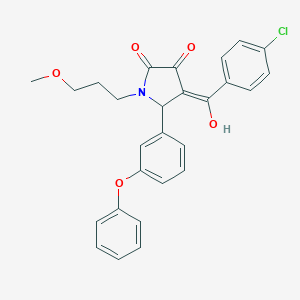
(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate, commonly known as CBDOF, is a synthetic compound that belongs to the class of benzofuran derivatives. CBDOF has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
科学研究应用
CBDOF has been investigated for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and drug discovery. CBDOF has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer activities in vitro and in vivo, making it a promising candidate for the development of new therapeutic agents. CBDOF has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of CBDOF is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. CBDOF has been shown to inhibit the activity of certain enzymes and transcription factors involved in inflammation and oxidative stress, leading to a reduction in the production of pro-inflammatory cytokines and reactive oxygen species. CBDOF has also been shown to induce cell cycle arrest and apoptosis in cancer cells, potentially through the modulation of various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
CBDOF has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. CBDOF has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in macrophages and other immune cells. CBDOF has also been shown to reduce oxidative stress and lipid peroxidation, potentially through the activation of antioxidant enzymes and the inhibition of reactive oxygen species. In addition, CBDOF has been shown to induce cell cycle arrest and apoptosis in cancer cells, potentially through the modulation of various signaling pathways involved in cell growth and survival.
实验室实验的优点和局限性
CBDOF has several advantages for use in lab experiments, including its potent activity, high selectivity, and low toxicity. CBDOF can be easily synthesized in the lab using standard chemical techniques, and its activity can be easily measured using various biochemical and cellular assays. However, CBDOF also has some limitations, including its poor solubility in aqueous solutions and its potential for non-specific binding to cellular components. These limitations can be overcome through the use of appropriate solvents and experimental conditions.
未来方向
There are several future directions for research on CBDOF, including its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. CBDOF has been shown to exhibit neuroprotective effects in vitro and in vivo, potentially through the modulation of various signaling pathways involved in neuronal survival and function. CBDOF may also have applications in the treatment of other diseases, such as cardiovascular disease and diabetes, through its anti-inflammatory and antioxidant activities. Further research is needed to fully understand the mechanism of action of CBDOF and to develop more potent and selective derivatives for use in therapeutic applications.
合成方法
The synthesis of CBDOF involves the reaction of 2-chlorobenzaldehyde with furan-2-carboxylic acid in the presence of a base catalyst. The resulting intermediate is then treated with 2,3-dihydrobenzofuran-6-carboxylic acid to yield the final product, CBDOF. The synthesis of CBDOF is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity.
属性
IUPAC Name |
[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClO5/c21-15-5-2-1-4-12(15)10-18-19(22)14-8-7-13(11-17(14)26-18)25-20(23)16-6-3-9-24-16/h1-11H/b18-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKLJJBDNDNRRO-ZDLGFXPLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-[2-(3,4-dimethoxyphenyl)-1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxopyrrolidin-3-ylidene]-(4-methylphenyl)methanolate](/img/structure/B357024.png)
![N-(Furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B357025.png)
![2-(benzylsulfanyl)-9-(3-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B357026.png)
![Ethyl 7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B357027.png)
![3-chloro-4-ethoxy-N-[(2-morpholin-4-ylphenyl)carbamothioyl]benzamide](/img/structure/B357029.png)


![(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B357037.png)

![ethyl 4-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B357041.png)

![2-imino-1-isopropyl-10-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B357046.png)
![4-{1-acetyl-3-[2-(acetyloxy)-5-chlorophenyl]-4,5-dihydro-1H-pyrazol-5-yl}-2-methoxyphenyl acetate](/img/structure/B357048.png)
![(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B357050.png)